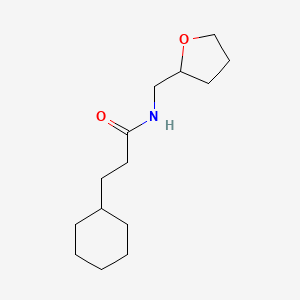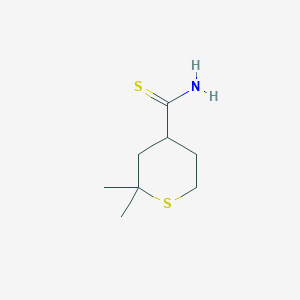
3-cyclohexyl-N-(tetrahydro-2-furanylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(tetrahydro-2-furanylmethyl)propanamide, also known as CX-5461, is a small molecule inhibitor that has been developed as a potential cancer therapeutic. It has been shown to selectively inhibit RNA polymerase I transcription, which is overexpressed in many types of cancer cells.
Wirkmechanismus
3-cyclohexyl-N-(tetrahydro-2-furanylmethyl)propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the binding of transcription factors. This leads to the inhibition of ribosomal RNA synthesis and ultimately cell death. This compound has been shown to be highly selective for RNA polymerase I and does not affect RNA polymerase II or III.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit tumor growth in xenograft models. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-cyclohexyl-N-(tetrahydro-2-furanylmethyl)propanamide is its high selectivity for RNA polymerase I. This makes it a useful tool for studying the role of RNA polymerase I in cancer cells. However, one of the limitations of this compound is its toxicity. This compound has been shown to have off-target effects, which can lead to toxicity in normal cells. This can make it difficult to use this compound in animal studies.
Zukünftige Richtungen
For 3-cyclohexyl-N-(tetrahydro-2-furanylmethyl)propanamide research include the development of more selective inhibitors, combination with other chemotherapeutic agents, and clinical trials.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-(tetrahydro-2-furanylmethyl)propanamide involves several steps. The first step is the synthesis of 3-cyclohexylpropanoic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2-furanylmethylamine to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(tetrahydro-2-furanylmethyl)propanamide has been extensively studied for its potential as a cancer therapeutic. It has been shown to be effective against a broad range of cancer types, including breast, ovarian, and pancreatic cancer. This compound has been shown to selectively inhibit RNA polymerase I transcription, which is overexpressed in cancer cells. This leads to the inhibition of ribosomal RNA synthesis and ultimately cell death.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(15-11-13-7-4-10-17-13)9-8-12-5-2-1-3-6-12/h12-13H,1-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFBCFXKGGHMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953680.png)
![3-bromo-N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953695.png)
![4-[4-(4-morpholinylsulfonyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4953702.png)
![1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4953708.png)


![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4953730.png)

![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B4953745.png)
![ethyl 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4953748.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4953756.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4953769.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-indanecarboxamide](/img/structure/B4953772.png)
![4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B4953778.png)
